5-((2-氟苯基)(1,4-二氧杂-8-氮杂螺[4.5]癸烷-8-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]噻唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel substituted 1,4-dioxa-8-azaspiro[4.5]decane . It is part of a class of compounds that have been found to have fungicidal activity . This makes them useful in the fight against fungal infections, which have been increasing in frequency over the last decade .
Synthesis Analysis
The synthesis of this compound involves a process where R1 is selected from phenethyl, 4,6-dimethoxypyrimidin-2-yl and (2-chloro-5-thiazolyl)methyl and R2 is selected from the group consisting of hydroxy, 4-bromo-2-chlorophenoxy, morpholin-4-yl, (2-chloro-5-thiazolyl)methyloxy, benzyloxy, phenylsulfanyl, benzotriazol-1-yl and 5-chloro-2-fluoroanilino . The catalyst used in the preparation of the compounds is tetrabutylammonium bromide (TBAB) .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,4-dioxa-8-azaspiro[4.5]decane core . This core is substituted with various groups, including a 2-fluorophenyl group and a 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol group .科学研究应用
抗癌和抗糖尿病应用
Spirothiazolidines 类似物已被开发,对人乳腺癌 (MCF-7) 和人肝癌 (HepG-2) 细胞系具有显着的抗癌活性。此外,一些化合物作为α-淀粉酶和α-葡萄糖苷酶抑制剂表现出很高的治疗指数,表明具有潜在的抗糖尿病应用 (Flefel 等,2019)。
抗菌活性
新型三唑并[1,5-a]嘧啶已显示出独特的微管蛋白抑制机制,将它们定位为有前途的抗癌剂。这些化合物在体外促进微管蛋白聚合,但不会与紫杉醇竞争性结合,表明其作用机制独特 (张等,2007)。此外,一些 1,2,4-三唑衍生物对多种微生物表现出抗菌活性,表明它们具有作为抗菌剂的潜力 (Bektaş 等,2007)。
抗病毒特性
Spirothiazolidinone 衍生物已被研究其抗病毒活性,特别是针对甲型流感 A/H3N2 病毒和人类冠状病毒 229E。该类中的一些化合物表现出很强的活性,EC50 值低,突出了它们作为抗病毒剂的潜力 (Apaydın 等,2020)。
抗惊厥作用
对三唑并[4,3-a][1,4]苯并二氮杂卓的研究揭示了具有优异抗惊厥活性的化合物,可与地西泮媲美,表明它们在治疗惊厥性疾病方面的潜力 (Narayana 等,2006)。
属性
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-4-2-3-5-14(13)20)23-8-6-19(7-9-23)26-10-11-27-19/h2-5,15,25H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSANFNVWPQGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。